molecular formula C17H23N5O3 B2868844 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876673-57-3

4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2868844
CAS No.: 876673-57-3
M. Wt: 345.403
InChI Key: AJWGDJYUKVENCI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-4-7-20-15(23)13-14(19(3)17(20)24)18-16-21(11(2)9-22(13)16)10-12-6-5-8-25-12/h9,12H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWGDJYUKVENCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CC4CCCO4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine precursors with oxolane derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted purine derivatives.

Scientific Research Applications

4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

Compared to similar compounds, 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific substitution pattern, which may confer unique chemical and biological properties

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